molecular formula C16H15BrN4 B5745364 2-(4-Bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine

2-(4-Bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine

Cat. No.: B5745364
M. Wt: 343.22 g/mol
InChI Key: RAUZSMLARYGBKF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group and a dimethylpyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a bromobenzene derivative and a boronic acid derivative of the pyrimidine core.

    Attachment of the Dimethylpyrazolyl Group: The dimethylpyrazolyl group can be attached through a nucleophilic substitution reaction using a pyrazole derivative and an appropriate leaving group on the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe to study the interaction of pyrimidine derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine involves:

    Molecular Targets: The compound targets specific enzymes, such as kinases, that are involved in cell signaling pathways.

    Pathways Involved: It inhibits the phosphorylation of key proteins, leading to the disruption of signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine
  • 2-(4-Fluorophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine
  • 2-(4-Methylphenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine

Uniqueness

2-(4-Bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its chlorophenyl, fluorophenyl, and methylphenyl analogs.

Properties

IUPAC Name

2-(4-bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4/c1-10-9-15(21-12(3)8-11(2)20-21)19-16(18-10)13-4-6-14(17)7-5-13/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUZSMLARYGBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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